2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound is a complex organic molecule. It likely contains a boron atom, given the “borolane” in its name, and several methyl and methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving various reagents and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as boiling point, density, and molecular weight have been reported .Scientific Research Applications
Synthesis and Chemical Structure Analysis
The compound is involved in various synthesis processes and structural analyses in organic chemistry. For instance, it is used in the preparation of 1,1,2,2-Tetrakis(4-hydroxy-3,5-dimethylphenyl)ethane via condensation reactions, highlighting its utility in synthesizing complex organic molecules with potential applications in materials science and drug discovery (Mcgowan, Anderson, & Walker, 2010). Additionally, the compound's crystal structure has been extensively studied, providing insights into its molecular conformation and potential reactivity, which is crucial for designing new materials and catalysts (Clegg et al., 1996).
Material Science and Catalysis
In material science, the compound's derivatives are explored for their unique properties and potential applications. For example, the synthesis and characterization of poly(tetramethyl-1,4-silphenylenesiloxane) derivatives with oxyethylene substituents on the phenylene moiety were investigated, which could lead to new materials with specific optical, electrical, or mechanical properties (Nemoto et al., 2006). Furthermore, the compound's role in catalysis has been demonstrated in reactions like the palladium-catalyzed silaboration of allenes, indicating its potential in developing new catalytic processes for organic synthesis (Chang et al., 2005).
Advanced Synthesis Techniques
Advanced synthesis techniques involving the compound have been developed, such as the use of N-allylidene-1,1-diphenylethanamine as a latent acrolein synthon in the double nucleophilic addition reaction of ketene silyl (Thio)acetals and allylborolanes, demonstrating its versatility in synthetic organic chemistry (Shimizu et al., 2010).
Intermediates in Organic Synthesis
The compound serves as an intermediate in various organic syntheses, for example, in the preparation of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, which have applications in medicinal chemistry and the development of new therapeutic agents (Spencer et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-10-11(2)13(17-7)9-8-12(10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIXUBXWDMWIEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590226 |
Source
|
Record name | 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
915402-04-9 |
Source
|
Record name | 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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